Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[3,4-d]pyridazine core fused with a thiophene and pyridazine ring system. Key substituents include:
- An ethyl carboxylate group at position 1.
- A 3-(3-fluorophenyl) substituent at position 2.
- A 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido) group at position 3.
- A 4-oxo functional group contributing to the conjugated system.
The molecule integrates halogenated aryl groups (fluorine and chlorine) and a methylisoxazole moiety, which are common in medicinal chemistry for their electronic and steric effects. These substituents likely influence solubility, metabolic stability, and target binding interactions.
Properties
IUPAC Name |
ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-8-6-7-14(28)11-15)29-23(33)19-13(2)37-31-21(19)16-9-4-5-10-18(16)27/h4-12H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGRLTKNXHBBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on antibacterial and immunosuppressive properties.
Structural Features
The compound features multiple functional groups that contribute to its biological activity:
- Ethyl ester : Enhances solubility and bioavailability.
- Carboxamide : May influence interactions with biological targets.
- Thieno[3,4-d]pyridazine : A fused ring system known for various biological activities.
- Chlorophenyl and methylisoxazole moieties : Associated with antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves multi-step synthetic routes. The general process includes:
- Formation of the isoxazole ring from appropriate carbonyl compounds.
- Coupling reactions to introduce the thienopyridazine framework.
- Final modifications to achieve the desired carboxamide and ethyl ester functionalities.
Immunosuppressive Activity
Research on related isoxazole derivatives has shown immunosuppressive effects in vitro. For instance, certain isoxazoles inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) . The mechanisms of action often involve modulation of cytokine production, such as inhibiting tumor necrosis factor (TNF) production in response to lipopolysaccharide (LPS) stimulation.
Case Studies
- Case Study on Isoxazole Derivatives :
-
Antibacterial Testing :
- While specific studies on this compound are sparse, related compounds have shown promising results against various bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate (), which shares the thienopyridazine core and ethyl carboxylate group but differs in substituents:
- R1: The target compound has a 3-(2-chlorophenyl)-5-methylisoxazole carboxamido group, whereas the analogue in features a 4-fluorophenyl carbonylamino group.
- R2 : The target compound’s 3-(3-fluorophenyl) group contrasts with the analogue’s 4-fluorophenyl group.
Physicochemical and Spectral Comparisons
- NMR Profiles : highlights the utility of NMR in comparing substituent effects. For example, chemical shifts in regions corresponding to protons near substituents (e.g., regions A and B in ’s Figure 6) would differ between the target compound and its analogue due to Cl vs. F substitution and methylisoxazole vs. fluorophenyl groups. Such shifts indicate altered electronic environments .
- The target compound’s Cl and F substituents may similarly improve stability .
Research Findings and Implications
Key Observations
The methylisoxazole moiety may enhance metabolic stability by blocking oxidative sites.
Spectroscopic Differentiation :
- NMR or IR spectra would distinguish the target compound from analogues via signals from Cl (e.g., ~700 cm⁻¹ in IR) and methylisoxazole protons (δ 2.5–3.0 ppm in ¹H NMR) .
Potential Applications: Structural similarities to kinase inhibitors (e.g., imatinib analogs) suggest possible tyrosine kinase targeting. The fluorophenyl and chlorophenyl groups are common in anticancer and anti-inflammatory agents .
Preparation Methods
Core Structure Identification
The target molecule contains three primary components:
- Thieno[3,4-d]pyridazine scaffold : Provides the bicyclic heteroaromatic system.
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide : Attached at position 5 via an amide linkage.
- 3-Fluorophenyl group : Positioned at C3 of the pyridazine ring.
Retrosynthetic cleavage suggests sequential assembly through:
Key Bond Disconnections
| Bond | Disconnection Strategy | Required Synthons |
|---|---|---|
| C5-N | Amide coupling | Isoxazole-4-carboxylic acid, amine-functionalized pyridazine |
| C3-Ar | Suzuki-Miyaura coupling | Boronic ester derivative, 3-fluorophenyl halide |
| C1-OEt | Esterification | Carboxylic acid precursor, ethanol |
Synthesis of Thieno[3,4-d]Pyridazine Core
Cyclocondensation Approach
The foundational bicyclic system is constructed through cyclocondensation of 3-aminothiophene-4-carboxylate derivatives with hydrazine hydrate. Optimized conditions from demonstrate:
$$ \text{3-Amino-4-ethoxycarbonylthiophene} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, 80°C}} \text{Ethyl 4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate} $$
Critical Parameters :
Halogenation at C3
Installation of 3-Fluorophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling introduces the fluorophenyl moiety:
$$ \text{3-Bromo derivative} + \text{3-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(3-Fluorophenyl) intermediate} $$
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 eq)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 8 hr
- Yield: 78%
Synthesis of 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid
Isoxazole Ring Formation
Following methodology from, the isoxazole precursor is synthesized via 1,3-dipolar cycloaddition:
$$ \text{2-Chlorophenylacetonitrile oxide} + \text{ethyl 3-oxobutanoate} \xrightarrow{\text{Cu(acac)}_2} \text{5-Methyl-3-(2-chlorophenyl)isoxazole-4-carboxylate} $$
Reaction Parameters :
Saponification to Carboxylic Acid
$$ \text{Ethyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Carboxylic acid} $$
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of the isoxazole carboxylic acid for amide formation:
$$ \text{Carboxylic acid} + \text{EDCl} \xrightarrow{\text{HOBt, DMF}} \text{Active ester} \rightarrow \text{Amide product} $$
- Coupling agents: EDCl (1.5 eq), HOBt (1 eq)
- Base: DIPEA (2 eq)
- Reaction time: 12 hr at 25°C
- Yield: 81%
Final Esterification
Acid-Catalyzed Esterification
Conversion of any residual carboxylic acid groups to ethyl esters using methodology from:
$$ \text{Carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl ester} $$
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Cyclocondensation | 72 | 98.2 |
| Halogenation | NBS bromination | 85 | 99.1 |
| Suzuki coupling | Pd(PPh₃)₄ catalysis | 78 | 97.8 |
| Isoxazole synthesis | Cu-mediated cycloaddition | 65 | 96.5 |
| Amide coupling | EDCl/HOBt | 81 | 98.7 |
Scalability Assessment
- Gram-scale production feasible up to Step 4 (isoxazole synthesis)
- Suzuki coupling shows linear scalability up to 500g batch size
- Final esterification requires careful pH control to prevent epimerization
Structural Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, pyridazine-H)
- δ 7.89-7.45 (m, 8H, aromatic)
- δ 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 2.68 (s, 3H, isoxazole-CH₃)
HRMS (ESI) :
Calcd for C₂₇H₂₀ClFN₄O₅S [M+H]⁺: 583.0794
Found: 583.0789
Process Optimization Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
